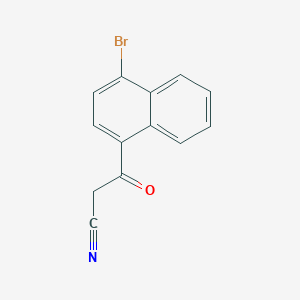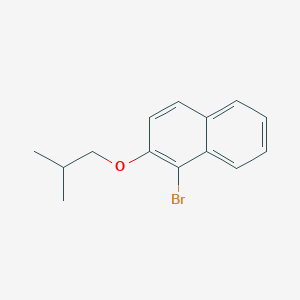
1-Bromo-2-isobutoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-isobutoxynaphthalene is an organic compound that belongs to the class of bromonaphthalenes. It is characterized by the presence of a bromine atom and an isobutoxy group attached to a naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-isobutoxynaphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of the isobutoxy group. The bromination of naphthalene is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 1-bromonaphthalene is then reacted with isobutyl alcohol in the presence of a strong base like sodium hydride to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination step is carefully monitored to prevent over-bromination, and the subsequent etherification step is optimized for high yield and purity.
化学反应分析
Types of Reactions
1-Bromo-2-isobutoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide or amines.
Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding naphthalene derivative.
Common Reagents and Conditions
Substitution: Sodium cyanide or primary amines in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: 1-Cyano-2-isobutoxynaphthalene or 1-Amino-2-isobutoxynaphthalene.
Oxidation: 1-Bromo-2-isobutoxybenzaldehyde.
Reduction: 2-Isobutoxynaphthalene.
科学研究应用
1-Bromo-2-isobutoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Bromo-2-isobutoxynaphthalene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isobutoxy group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
1-Bromonaphthalene: Lacks the isobutoxy group, making it less versatile in certain reactions.
2-Bromonaphthalene: Similar structure but with the bromine atom in a different position, leading to different reactivity.
1-Bromo-2-methylnaphthalene: Contains a methyl group instead of an isobutoxy group, affecting its physical and chemical properties.
Uniqueness
1-Bromo-2-isobutoxynaphthalene is unique due to the presence of both a bromine atom and an isobutoxy group, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.
属性
分子式 |
C14H15BrO |
|---|---|
分子量 |
279.17 g/mol |
IUPAC 名称 |
1-bromo-2-(2-methylpropoxy)naphthalene |
InChI |
InChI=1S/C14H15BrO/c1-10(2)9-16-13-8-7-11-5-3-4-6-12(11)14(13)15/h3-8,10H,9H2,1-2H3 |
InChI 键 |
LRYJTMGPIZLMAV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C2=CC=CC=C2C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)

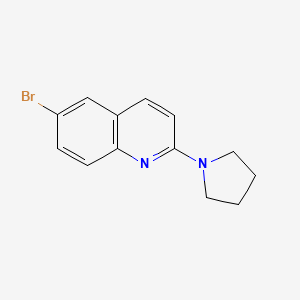

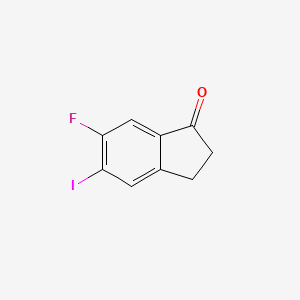
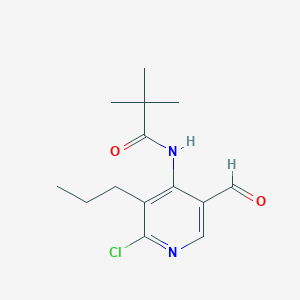
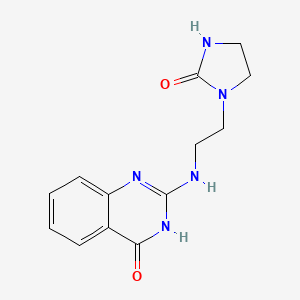
![6-Quinolinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11846186.png)
